![molecular formula C31H46O2 B12056718 Vitamin K1-[2H7] (Phytonadione)](/img/structure/B12056718.png)
Vitamin K1-[2H7] (Phytonadione)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin K1-[2H7] (Phytonadione) is a deuterated form of Vitamin K1, also known as phylloquinone or phytomenadione. It is a fat-soluble vitamin that plays a crucial role in blood clotting and bone health. This compound is often used in scientific research to study the metabolism and function of Vitamin K1 due to its stable isotope labeling, which allows for precise tracking in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Vitamin K1-[2H7] involves the incorporation of deuterium atoms into the phylloquinone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of phylloquinone in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of Vitamin K1-[2H7] typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure high yield and purity of the deuterated product. The process may also involve purification steps such as chromatography to separate the desired compound from any impurities .
化学反应分析
Types of Reactions
Vitamin K1-[2H7] undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are similar to those of non-deuterated Vitamin K1 but can be studied more precisely due to the presence of deuterium atoms .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Vitamin K1-[2H7].
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Vitamin K1-[2H7] can lead to the formation of quinones, while reduction can yield hydroquinones .
科学研究应用
Vitamin K1-[2H7] is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used to study the chemical properties and reactions of Vitamin K1.
Biology: Helps in tracing the metabolic pathways of Vitamin K1 in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin K1.
Industry: Employed in the development of nutritional supplements and fortified foods
作用机制
Vitamin K1-[2H7] functions similarly to non-deuterated Vitamin K1. It acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is involved in the carboxylation of glutamic acid residues in certain proteins. This modification is essential for the activation of clotting factors II, VII, IX, and X, as well as proteins C and S. The presence of deuterium does not significantly alter the mechanism of action but allows for more precise tracking in studies .
相似化合物的比较
Similar Compounds
Vitamin K2 (Menaquinone): Another form of Vitamin K, which is primarily involved in bone health and cardiovascular function.
Vitamin K3 (Menadione): A synthetic form of Vitamin K used in animal feed and some supplements.
Vitamin K4: Another synthetic variant used in research and industry
Uniqueness
Vitamin K1-[2H7] is unique due to its stable isotope labeling, which allows for precise tracking and study in various scientific applications. This makes it particularly valuable in research settings where accurate measurement of metabolic pathways and reactions is crucial .
属性
分子式 |
C31H46O2 |
|---|---|
分子量 |
457.7 g/mol |
IUPAC 名称 |
5,6,7,8-tetradeuterio-2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3,7D,8D,18D,19D |
InChI 键 |
MBWXNTAXLNYFJB-NYKMUXSXSA-N |
手性 SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)[2H])[2H] |
规范 SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B12056642.png)
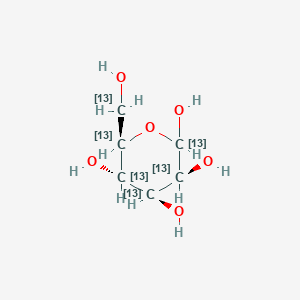
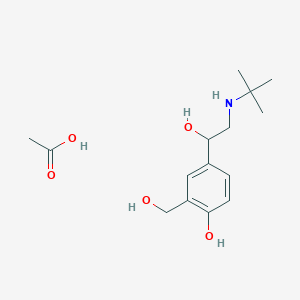
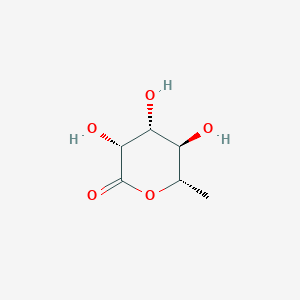
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

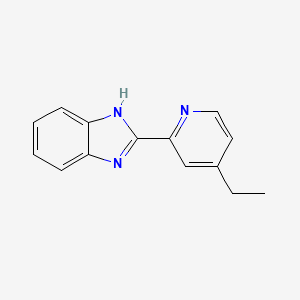
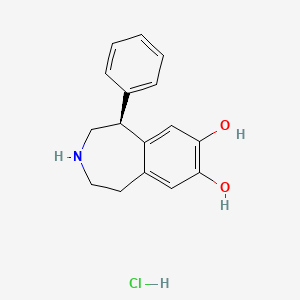
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
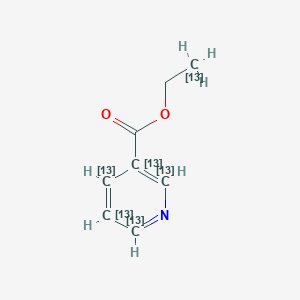


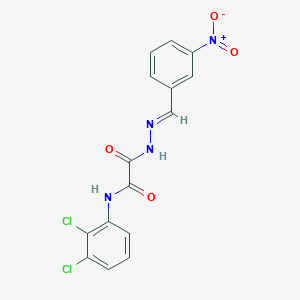
![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
